molecular formula C13H15N3O3S B2614187 1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1013810-15-5

1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2614187
CAS RN: 1013810-15-5
M. Wt: 293.34
InChI Key: REQNWUOQDHEPIB-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a pyrazoline derivative that exhibits a wide range of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have explored the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, which demonstrated antimicrobial activities exceeding that of reference drugs. It was found that derivatives containing one sulfone group are more effective against all bacteria and fungi used than those with two sulfone groups, highlighting the significance of sulfone moiety positioning in antimicrobial efficacy (Alsaedi, Farghaly, & Shaaban, 2019).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been demonstrated through the synthesis of new pyrazole, pyridine, and pyrimidine derivatives starting from a key intermediate closely related to 1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide. This research illustrates the compound's versatility as a precursor in the synthesis of a wide range of heterocyclic compounds with potential biological activities (Fadda, Etman, El-Seidy, & Elattar, 2012).

Carbonic Anhydrase Inhibitors

Another study focused on the synthesis and characterization of metal complexes of heterocyclic sulfonamide, which includes derivatives of 1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide. These complexes exhibited strong carbonic anhydrase inhibitory properties, surpassing both the parent ligand and acetazolamide, a standard control compound. This research highlights the potential application of these compounds in designing inhibitors for human carbonic anhydrase isoenzymes (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Antiproliferative and Antimicrobial Activities

Pyrazole-sulfonamide derivatives synthesized from a base structure similar to 1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide were tested for their in vitro antiproliferative activities against HeLa and C6 cell lines, showing promising results, especially against rat brain tumor cells. This indicates the potential of such derivatives in antitumor applications (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

properties

IUPAC Name

1,5-dimethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-11(15-16(9)2)13(17)14-10-6-4-5-7-12(10)20(3,18)19/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNWUOQDHEPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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